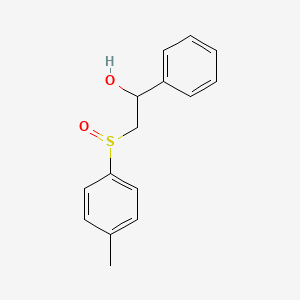

2-(4-Methylphenyl)sulfinyl-1-phenylethanol

Description

Structure

3D Structure

Properties

CAS No. |

41103-87-1 |

|---|---|

Molecular Formula |

C15H16O2S |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

2-(4-methylphenyl)sulfinyl-1-phenylethanol |

InChI |

InChI=1S/C15H16O2S/c1-12-7-9-14(10-8-12)18(17)11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 |

InChI Key |

DBRYZXNIGDQKFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)CC(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methylphenyl Sulfinyl 1 Phenylethanol

Carbon-Carbon Bond Formation Strategies in the Construction of the 1-Phenylethanol (B42297) Framework

A primary approach to establishing the core structure of 2-(4-methylphenyl)sulfinyl-1-phenylethanol involves the creation of the C-C bond between the sulfinyl methyl group and the carbonyl carbon of benzaldehyde (B42025). This is typically achieved through the nucleophilic addition of a chiral α-sulfinyl carbanion.

The addition of the α-lithio anion of methyl p-tolyl sulfoxide (B87167) to aldehydes and ketones is a well-established method for forming β-hydroxy sulfoxides. The reaction proceeds by deprotonating the methyl group of the sulfoxide with a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of a substrate like benzaldehyde. The inherent chirality at the sulfur atom directs the stereochemical outcome of the addition, resulting in a diastereoselective synthesis.

The cornerstone of this enantioselective strategy is the use of an enantiomerically pure sulfoxide precursor, such as (R)-methyl p-tolyl sulfoxide. wiley-vch.de The synthesis of such pre-formed chiral sulfoxides is often accomplished using the Andersen method, which involves the reaction of a chiral sulfinate ester with an organometallic reagent. wiley-vch.dekirj.ee

Once the enantiopure sulfoxide is obtained, its corresponding α-lithio carbanion is generated and reacted with benzaldehyde. The stereochemistry of the newly formed hydroxyl-bearing carbon is controlled by the existing stereocenter on the sulfur atom. The reaction typically proceeds through a six-membered chair-like transition state, where the metal cation (e.g., Li+) coordinates to both the sulfinyl oxygen and the carbonyl oxygen. Steric interactions in this transition state favor one diastereomeric product over the other. For instance, the reaction of the anion of (R)-methyl p-tolyl sulfoxide with benzaldehyde predominantly yields the (R,S)-diastereomer of this compound.

Table 1: Diastereoselective Addition of (R)-α-lithio methyl p-tolyl sulfoxide to Benzaldehyde

| Sulfoxide Precursor | Carbonyl Substrate | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|

Data are representative of typical outcomes for this class of reaction.

The efficiency and diastereoselectivity of the nucleophilic addition can be significantly influenced by transmetalation. This process involves exchanging the initial lithium cation of the α-sulfinyl carbanion for a different metal ion, such as zinc (Zn²⁺), magnesium (Mg²⁺), or titanium (Ti⁴⁺). This exchange is achieved by adding a metal salt (e.g., ZnCl₂, MgBr₂, or Ti(OⁱPr)₄) to the pre-formed lithio anion before the addition of the aldehyde.

Transmetalation alters the Lewis acidity and coordination geometry of the metal center in the transition state. A more tightly coordinated metal, for example, can lead to a more rigid and organized chair-like transition state, thereby enhancing the diastereoselectivity. The choice of metal can invert the sense of diastereoselectivity compared to the lithium anion alone by favoring a different transition state geometry. This mechanistic feature provides a powerful tool for tuning the reaction to favor the desired diastereomer of the β-hydroxy sulfoxide product. The process is analogous to mechanisms in other cross-coupling reactions where the formation of an 'ate' complex facilitates the transfer of an organic group. researchgate.net

Reduction of Beta-Keto Sulfoxides to Beta-Sulfinyl Alcohols

An alternative and widely employed strategy for the synthesis of this compound is the reduction of the corresponding β-keto sulfoxide, 2-(4-methylphenyl)sulfinyl-1-phenylethanone. This precursor can be synthesized from the reaction of an ester with the chiral sulfinyl anion. The key step is the stereoselective reduction of the ketone functionality, where the resident chiral sulfinyl group directs the approach of the reducing agent. researchgate.net

The reduction of β-keto sulfoxides can be highly diastereoselective, with the outcome depending on the choice of reducing agent and reaction conditions. acs.org Two main pathways are considered: chelation-controlled reduction and non-chelation-controlled (Felkin-Anh) reduction.

In chelation-controlled reduction, the reducing agent is delivered to the carbonyl carbon from a face determined by a cyclic intermediate. This intermediate is formed by the coordination of a metal ion from the reducing agent (or an additive) with both the sulfinyl oxygen and the carbonyl oxygen. Reagents like diisobutylaluminium hydride (DIBAL-H) in the presence of a Lewis acid such as zinc chloride (ZnCl₂) are effective for this purpose. researchgate.netacs.org The resulting rigid, six-membered chair-like transition state forces the hydride to attack from a specific face, leading to high diastereoselectivity for the syn-diol product in related systems. wikipedia.orgchemtube3d.comsynarchive.com

Conversely, reduction with less coordinating hydrides, such as sodium borohydride (B1222165) (NaBH₄) in the absence of chelating additives, often proceeds under non-chelation control, which can favor the formation of the opposite (anti) diastereomer. The stereochemical outcome is dictated by steric and electronic effects as described by the Felkin-Anh model.

Table 2: Influence of Reducing Agent on the Diastereoselective Reduction of (R)-2-(4-Methylphenyl)sulfinyl-1-phenylethanone

| Reducing Agent / Conditions | Control Pathway | Major Product Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| DIBAL-H / ZnCl₂ | Chelation | (R,R)-β-Hydroxy Sulfoxide | >98:2 |

| DIBAL-H | Chelation | (R,R)-β-Hydroxy Sulfoxide | ~95:5 |

Data are representative and compiled from studies on the reduction of analogous β-keto sulfoxides. researchgate.netacs.org

While the primary stereocontrol in the reduction of a chiral β-keto sulfoxide stems from the existing sulfinyl group (substrate control), catalytic methods can be employed to enhance this selectivity or to perform enantioselective reductions on racemic substrates. wikipedia.org

For the reduction of an enantiopure β-keto sulfoxide, a chiral catalyst can be chosen to either match or mismatch the directing influence of the sulfinyl group. In a matched case, the catalyst reinforces the inherent facial bias, leading to even higher diastereoselectivity. In a mismatched case, the catalyst may override the substrate's preference to produce the minor diastereomer.

Catalytic systems for enantioselective ketone reduction include transition metal-catalyzed transfer hydrogenations (e.g., using ruthenium or rhodium complexes with chiral ligands) and oxazaborolidine-catalyzed reductions (Corey-Bakshi-Shibata reduction). wikipedia.org These methods are particularly valuable in scenarios where a racemic β-keto sulfoxide is used, allowing for a dynamic kinetic resolution where one enantiomer of the starting material is converted selectively to one product diastereomer.

Asymmetric Induction and Chiral Control in the Synthesis of this compound

The controlled synthesis of a specific stereoisomer of this compound is paramount, and this is achieved through various strategies of asymmetric induction and chiral control. These methods are designed to influence the stereochemical outcome of the reaction, leading to the desired enantiomer or diastereomer in high purity.

Utilization of the Sulfinyl Group as a Chiral Auxiliary

The sulfinyl group, being inherently chiral at the sulfur atom, can serve as an effective chiral auxiliary to direct the stereoselective formation of new chiral centers in a molecule. wikipedia.orgacs.org In the synthesis of β-hydroxy sulfoxides like this compound, a pre-existing chiral sulfinyl group can control the stereochemistry of a nearby reacting center.

One common approach involves the diastereoselective addition of a carbanion alpha to the chiral sulfinyl group to a carbonyl compound. For instance, the reaction of the carbanion of (S)-methyl p-tolyl sulfoxide with an aldehyde can proceed with a high degree of stereocontrol, governed by the stereochemistry of the sulfinyl group. acs.orgnih.gov The reaction of an (S)-α-(methylthio)-2-(p-tolylsulfinyl)benzyl carbanion with various carbonyl compounds demonstrates complete control of the configuration at the benzylic position. Aldehydes, in this case, yield separable mixtures of β-hydroxy sulfides, which are epimers at the newly formed hydroxyl-bearing carbon. acs.org The stereoselectivity of this addition is influenced by steric factors, with diastereomeric excesses ranging from 20% to over 98%. acs.org

The stereochemical outcome can often be rationalized by considering a Zimmerman-Traxler-like transition state, where the metal cation chelates with both the sulfinyl oxygen and the carbonyl oxygen of the aldehyde. This chelation organizes the transition state in a way that one facial attack on the carbonyl is sterically favored over the other, leading to the preferential formation of one diastereomer. The subsequent oxidation of the resulting β-hydroxy sulfide (B99878) provides the target β-hydroxy sulfoxide. acs.org

A study on the reaction of (S)-α-(methylthio)-2-(p-tolylsulfinyl)benzyl carbanion with different aldehydes showed that the diastereoselectivity is dependent on the steric bulk of the aldehyde. acs.org

| Aldehyde | Diastereomeric Ratio (anti:syn) | Diastereomeric Excess (de) |

| Benzaldehyde | 60:40 | 20% |

| p-Tolualdehyde | 65:35 | 30% |

| p-Anisaldehyde | 70:30 | 40% |

| p-Chlorobenzaldehyde | 60:40 | 20% |

| Valeraldehyde | 60:40 | 20% |

| Isobutyraldehyde | 60:40 | 20% |

| Pivalaldehyde | >99:1 | >98% |

Data sourced from The Journal of Organic Chemistry. acs.org

Kinetic Resolution Approaches for Enantiomeric Enrichment of Sulfoxide Alcohols

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. nih.gov For sulfoxide alcohols like this compound, kinetic resolution can be applied to either the racemic sulfoxide or the racemic alcohol functionality.

Enzymatic kinetic resolution is a widely used and highly efficient method. nih.govjocpr.com Lipases, in particular, are frequently employed for the resolution of alcohols through enantioselective acylation or hydrolysis. nih.govjocpr.com In the context of this compound, a racemic mixture could be subjected to a lipase-catalyzed acylation. The lipase (B570770) would selectively acylate one enantiomer of the alcohol at a faster rate, leaving the unreacted alcohol enriched in the other enantiomer. The resulting ester and the unreacted alcohol can then be separated.

For example, the kinetic resolution of racemic 1-phenylethanol using Novozyme 435 (a commercially available immobilized lipase B from Candida antarctica) and an acyl donor like vinyl acetate (B1210297) is a well-established process that yields highly enantioenriched (S)-1-phenylethanol and (R)-1-phenylethyl acetate. nih.govscirp.org A similar strategy could be envisioned for the resolution of racemic this compound.

Furthermore, kinetic resolution can also be applied to the sulfoxide moiety itself. Chiral catalysts can selectively oxidize one enantiomer of a racemic sulfoxide to the corresponding sulfone at a much faster rate than the other, leading to the enrichment of the unreacted sulfoxide enantiomer. researchgate.net Vanadium complexes with chiral Schiff base ligands have been shown to be effective for the kinetic resolution of alkyl aryl sulfoxides. nih.gov

A study on the hydrogenative kinetic resolution of vinyl sulfoxides using Rh-complexes of phosphine-phosphite ligands has demonstrated the potential of this strategy to obtain highly enantioenriched sulfoxides. nih.gov This method has been successfully applied to various aralkyl and aryl vinyl sulfoxides, yielding both the recovered starting material and the reduced product in excellent yields and high enantioselectivities (up to 99% and 97% ee, respectively). nih.gov

Asymmetric Oxidation of Sulfides to Chiral Sulfoxide Precursors

The most direct approach to establishing the chirality at the sulfur center in this compound is through the asymmetric oxidation of the corresponding prochiral sulfide, 2-(4-methylphenyl)thio-1-phenylethanol. This method avoids the need for a resolution step and can be highly efficient in generating the desired enantiomer. scispace.comacsgcipr.orgucc.ie

A variety of catalytic systems have been developed for the enantioselective oxidation of sulfides to sulfoxides. scispace.comacsgcipr.orgucc.ie One of the most well-known and effective systems is the Sharpless-Kagan-Modena oxidation, which utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant, typically tert-butyl hydroperoxide (TBHP). scispace.comucc.ie The chirality of the DET ligand directs the oxidation to one of the lone pairs of the sulfur atom, leading to the formation of one enantiomer of the sulfoxide in excess.

The presence of a hydroxyl group in the sulfide substrate can influence the stereochemical outcome of the oxidation. However, studies on the asymmetric oxidation of β-hydroxysulfides have indicated that the hydroxyl group may not play as crucial a role in directing the stereoselectivity as it does in other reactions like the Sharpless asymmetric epoxidation of allylic alcohols. tandfonline.com This suggests that the mechanism of stereochemical induction may differ. tandfonline.com

Vanadium-based catalysts, often in conjunction with chiral Schiff base ligands, have also proven to be effective for the asymmetric oxidation of sulfides. semanticscholar.orgresearchgate.net These systems can achieve high enantioselectivities for a range of sulfide substrates.

Biocatalytic oxidation using enzymes such as monooxygenases offers a green and highly selective alternative for the synthesis of chiral sulfoxides. acsgcipr.org These enzymes can catalyze the oxidation of sulfides with high enantiomeric excesses under mild reaction conditions. acsgcipr.org

The following table summarizes the results of the asymmetric oxidation of methyl p-tolyl sulfide using a chiral complex derived from (R)-6,6′-Diphenyl-BINOL and Ti(O-i-Pr)4 in various solvents. scispace.com

| Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |

| Toluene | 81 | 90 |

| Dichloromethane | 75 | 85 |

| Tetrahydrofuran | 70 | 80 |

| Acetonitrile | 65 | 75 |

| Hexane | 60 | 70 |

Data sourced from SciSpace. scispace.com

Reactivity and Mechanistic Investigations of 2 4 Methylphenyl Sulfinyl 1 Phenylethanol

Transformations Involving the Hydroxyl Functionality

The hydroxyl group in 2-(4-Methylphenyl)sulfinyl-1-phenylethanol undergoes reactions typical of secondary alcohols. These transformations are fundamental in modifying the structure of the molecule, either for synthetic purposes or for the preparation of derivatives for further investigation.

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. For instance, esterification can be achieved by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. Similarly, etherification can be performed using alkyl halides under basic conditions (e.g., Williamson ether synthesis). These reactions are generally expected to proceed with retention of configuration at the stereogenic carbinol center.

Oxidation: Oxidation of the secondary alcohol functionality in this compound would yield the corresponding β-keto sulfoxide (B87167), 2-(4-methylphenyl)sulfinyl-1-phenylethanone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent being crucial to avoid simultaneous oxidation of the sulfinyl group to a sulfonyl group. Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC) are common methods for such selective oxidations.

Dehydration: Acid-catalyzed dehydration of the alcohol could potentially lead to the formation of a styrenyl sulfoxide. However, the conditions required for dehydration might also promote other rearrangements or reactions involving the sulfinyl group. A milder alternative for achieving elimination is the Burgess dehydration reaction, which proceeds through a sulfamate (B1201201) ester intermediate and typically favors syn-elimination.

A summary of potential transformations at the hydroxyl group is presented below:

| Transformation | Reagents and Conditions | Expected Product |

| Esterification | Acyl chloride, pyridine | 2-(4-Methylphenyl)sulfinyl-1-phenylethyl ester |

| Etherification | Alkyl halide, NaH | 1-Alkoxy-2-(4-methylphenyl)sulfinyl-1-phenylethane |

| Oxidation | Swern (Oxalyl chloride, DMSO, Et3N) | 2-(4-Methylphenyl)sulfinyl-1-phenylethanone |

| Dehydration | Burgess reagent | (E/Z)-1-Phenyl-2-(p-tolylsulfinyl)ethene |

Reactions and Stereochemical Implications of the Sulfinyl Moiety

The sulfinyl group is a versatile functional moiety that strongly influences the molecule's stereochemistry and reactivity. The lone pair of electrons on the sulfur atom and its stereogenic nature are key to its chemical behavior.

Sulfoxide Elimination (Syn-Elimination): One of the most characteristic reactions of β-hydroxy sulfoxides is thermal syn-elimination. wikipedia.org Upon heating, the sulfoxide and the adjacent β-hydrogen arrange in a five-membered cyclic transition state, leading to the formation of an alkene and a sulfenic acid (p-toluenesulfenic acid). wikipedia.org In the case of this compound, this reaction would yield styrene. The stereochemistry of the starting material dictates the geometry of the transition state and can influence the reaction rate. This intramolecular elimination proceeds via an Ei (elimination, internal) mechanism. wikipedia.org

Pummerer Rearrangement: In the presence of an activating agent such as acetic anhydride, sulfoxides with an α-hydrogen can undergo a Pummerer rearrangement. wikipedia.org For this compound, this would first involve acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion. Subsequent attack by an acetate (B1210297) nucleophile would result in an α-acetoxy sulfide (B99878). wikipedia.org The presence of the β-hydroxyl group can complicate this reaction, potentially leading to side products through intramolecular participation or elimination. The stereochemical outcome of the Pummerer reaction can be complex, as the chirality at the sulfur is lost in the thionium ion intermediate. semanticscholar.org

Reduction and Oxidation at Sulfur: The sulfinyl group can be reduced to the corresponding sulfide, 2-(4-methylphenyl)thio-1-phenylethanol, using reducing agents like trifluoroacetic anhydride/sodium iodide or titanium(IV) chloride/sodium iodide. Conversely, oxidation of the sulfinyl group with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding sulfone, 2-(4-methylphenyl)sulfonyl-1-phenylethanol. These reactions directly impact the electronic properties and coordination ability of the sulfur atom.

The table below summarizes key reactions involving the sulfinyl group.

| Reaction | Reagents and Conditions | Product | Stereochemical Notes |

| Syn-Elimination | Heat | Styrene + p-Toluenesulfenic acid | Concerted, five-membered transition state; requires syn-periplanar arrangement. wikipedia.org |

| Pummerer Rearrangement | Acetic anhydride | 1-Acetoxy-1-phenyl-2-(p-tolylthio)ethane | Chirality at sulfur is typically lost. semanticscholar.org |

| Reduction | TFAA, NaI | 2-(4-Methylphenyl)thio-1-phenylethanol | Removes the stereocenter at sulfur. |

| Oxidation | H2O2 or m-CPBA | 2-(4-Methylphenyl)sulfonyl-1-phenylethanol | Creates an achiral sulfonyl group. |

Comprehensive Studies on Reaction Mechanisms and Transition States

The mechanisms of the reactions of this compound are of significant interest due to the presence of two interacting functional groups and multiple stereocenters.

Mechanism of Thermal Elimination: The thermal elimination of β-hydroxy sulfoxides is a well-studied pericyclic reaction. wikipedia.org It proceeds through a concerted, five-membered cyclic transition state where the sulfoxide oxygen acts as an internal base, abstracting a β-proton. wikipedia.org This requires a syn-periplanar arrangement of the C-H and C-S bonds. The energy of this transition state, and thus the rate of the reaction, is influenced by the conformational preferences of the molecule. For this compound, intramolecular hydrogen bonding between the hydroxyl group and the sulfinyl oxygen can influence the ground-state conformation and potentially affect the activation energy required to achieve the necessary transition state geometry.

Pummerer Rearrangement Mechanism: The Pummerer reaction is initiated by the activation of the sulfoxide oxygen by an electrophile (e.g., acetic anhydride). wikipedia.org This is followed by the elimination of a proton from the α-carbon to form a sulfenium ion (thionium ion) intermediate. acs.org This intermediate is a key branching point for the reaction. In a classic Pummerer, it is trapped by a nucleophile. wikipedia.org However, the fate of this intermediate can be influenced by the substrate's structure. For β-hydroxy sulfoxides, the hydroxyl group could potentially act as an intramolecular nucleophile, leading to cyclic products, or participate in fragmentation pathways. The stability and reactivity of the thionium ion are central to understanding the product distribution.

Computational Chemistry Approaches to Conformation and Reactivity

Computational chemistry provides valuable insights into the structure, conformation, and reactivity of complex molecules like this compound.

Conformational Analysis: The relative orientation of the phenyl, p-tolyl, hydroxyl, and sulfinyl groups is critical in determining the molecule's reactivity. Density Functional Theory (DFT) calculations can be used to determine the energies of different conformers and identify the most stable ground-state structures. researchgate.net These studies often reveal the importance of non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl proton and the sulfinyl oxygen, in stabilizing certain conformations. researchgate.net Understanding the dominant conformers in solution is essential for predicting the stereochemical course of reactions, such as the syn-elimination, which requires a specific spatial arrangement of atoms.

Modeling Transition States and Reaction Pathways: DFT and other quantum chemical methods are powerful tools for elucidating reaction mechanisms. acs.org For the thermal syn-elimination, computational studies can model the five-membered cyclic transition state, providing information on its geometry, energy (activation barrier), and the electronic changes that occur during the reaction. wikipedia.org Similarly, for the Pummerer rearrangement, the structure and stability of the key thionium ion intermediate can be calculated, helping to predict its subsequent reactivity. nih.gov By comparing the activation energies of competing reaction pathways, computational models can rationalize experimentally observed product distributions and stereoselectivities. These theoretical studies complement experimental findings and provide a deeper understanding of the factors controlling the reactivity of β-hydroxy sulfoxides.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Multistep Syntheses

Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule during a synthesis, thereby introducing a specific stereochemistry. 2-(4-Methylphenyl)sulfinyl-1-phenylethanol, with its defined stereocenters, serves as an excellent starting point for the synthesis of more complex chiral molecules. The sulfinyl group, being a chiral auxiliary, can direct the stereochemical outcome of subsequent reactions at adjacent centers.

The utility of related sulfinyl compounds in multistep syntheses is well-documented. For instance, the structurally similar compound, 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one, has been employed as a key D-ring precursor in the synthesis of bioactive 9,11-secosterols. kirj.eekirj.ee In this context, the chiral sulfinyl group acts as a powerful controller of stereochemistry during Michael additions. kirj.eekirj.ee By analogy, this compound can be envisioned as a valuable precursor for a variety of chiral compounds, where the sulfinyl and hydroxyl groups provide handles for further functionalization and stereoselective transformations.

Utility as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral auxiliaries are covalently attached to a substrate to induce diastereoselectivity in a subsequent reaction, after which they are typically removed. The p-tolylsulfinyl group is a well-established and effective chiral auxiliary due to its steric bulk and the ability of the sulfoxide (B87167) oxygen to coordinate to metal centers, thereby creating a rigid and predictable chiral environment.

While specific applications of this compound as a chiral auxiliary are not extensively detailed in the readily available literature, the broader class of chiral sulfinyl compounds has seen widespread use. researchgate.netnih.gov For example, chiral oxazolidinones, another class of powerful chiral auxiliaries, have been successfully utilized in a wide range of asymmetric transformations for the stereoselective construction of natural products and medicinally important compounds. The underlying principle of using a chiral appendage to direct the stereochemical course of a reaction is directly applicable to this compound.

Furthermore, the structure of this compound makes it an attractive scaffold for the development of novel chiral ligands for asymmetric catalysis. Modification of the hydroxyl group allows for the introduction of various coordinating moieties, leading to bidentate or multidentate ligands. Chiral sulfinyl imine ligands, for instance, have been prepared and shown to be effective in palladium-catalyzed allylic alkylation reactions, achieving high enantioselectivity. nih.govresearchgate.net The combination of the chiral sulfinyl group and the stereogenic center bearing the hydroxyl group in this compound offers the potential for creating highly effective ligands for a variety of metal-catalyzed asymmetric transformations. nih.govnih.gov

Contribution to the Synthesis of Complex Molecular Architectures and Bioactive Compound Intermediates

The true value of a chiral building block or auxiliary lies in its ability to facilitate the synthesis of complex and biologically relevant molecules. The stereochemical information embedded within this compound can be transferred and elaborated upon to construct intricate molecular frameworks.

The chemical versatility of this compound allows for the synthesis of a wide array of derivatives. The hydroxyl group can be oxidized, reduced, or substituted, while the sulfinyl group can be further oxidized to a sulfone or reduced to a sulfide (B99878). These transformations open up avenues to a diverse range of structurally related chiral compounds with potentially unique properties and applications. The synthesis of such derivatives is a common strategy to build libraries of chiral compounds for screening in drug discovery and materials science.

The quest for new and more efficient methods in asymmetric catalysis is a continuous effort in organic chemistry. Chiral sulfinyl compounds are at the forefront of this research, serving as platforms for the design of innovative chiral ligands and organocatalysts. researchgate.net The development of novel ligands derived from this compound could lead to breakthroughs in enantioselective catalysis. For example, the synthesis of new families of chiral ligands based on a modular building block strategy allows for the rapid screening of catalysts for various asymmetric reactions. The structural features of this compound make it an ideal candidate for incorporation into such modular ligand designs.

The following table summarizes the key applications and potential of this compound in organic synthesis, based on the established roles of analogous chiral sulfinyl compounds.

| Application Area | Specific Role of this compound |

| Chiral Building Block | Serves as a stereodefined starting material for the synthesis of complex chiral molecules. |

| Chiral Auxiliary | Directs the stereochemical outcome of reactions at adjacent centers, enabling diastereoselective transformations. |

| Chiral Ligand Precursor | Acts as a scaffold for the synthesis of novel chiral ligands for asymmetric metal catalysis. |

| Synthesis of Bioactive Intermediates | Facilitates the construction of key chiral fragments for the synthesis of pharmaceuticals and natural products. unimi.itsumitomo-chem.co.jp |

| Methodology Development | Enables the exploration of new asymmetric transformations and the design of next-generation catalysts. |

Advanced Analytical and Characterization Methodologies for 2 4 Methylphenyl Sulfinyl 1 Phenylethanol

The definitive structural elucidation and stereochemical assignment of complex molecules such as 2-(4-Methylphenyl)sulfinyl-1-phenylethanol necessitate the application of sophisticated analytical techniques. This section details the advanced spectroscopic, chromatographic, and crystallographic methods employed to characterize this specific β-hydroxy sulfoxide (B87167), ensuring its structural integrity and stereochemical purity.

Future Research Directions and Perspectives in Sulfoxide Chemistry

Exploration of Emerging Synthetic Strategies for Chiral Sulfinyl Alcohols

The development of efficient and highly stereoselective methods for the synthesis of chiral sulfinyl alcohols like 2-(4-Methylphenyl)sulfinyl-1-phenylethanol is paramount for their broader application. While traditional methods such as the Andersen synthesis have been foundational, future research is geared towards more versatile and sustainable approaches.

Emerging strategies are increasingly focusing on the catalytic asymmetric oxidation of precursor sulfides. The use of titanium complexes with chiral ligands, such as diethyl tartrate, has shown promise in achieving high enantioselectivity in the oxidation of sulfides to sulfoxides. researchgate.net Future work could explore a wider range of chiral ligands and environmentally benign oxidants to improve the efficiency and substrate scope of these reactions, making them more applicable to the synthesis of complex molecules like this compound.

Another promising avenue is the stereoselective functionalization of sulfenate anions. These reactive intermediates can be generated under mild conditions and subsequently reacted with various electrophiles. nih.gov Research into new chiral catalysts that can control the stereochemical outcome of these reactions will be crucial for the enantioselective synthesis of sulfinyl alcohols. The development of catalytic systems that can generate and react sulfenate anions in a one-pot fashion would represent a significant advancement in operational simplicity and efficiency.

Furthermore, biocatalysis offers a powerful tool for the synthesis of chiral sulfoxides. Enzymes such as monooxygenases can catalyze the oxidation of sulfides with high enantioselectivity under mild reaction conditions. The exploration of novel enzymes and the engineering of existing ones to accept a broader range of substrates could provide a green and highly efficient route to chiral sulfinyl alcohols.

A summary of potential emerging synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic Asymmetric Oxidation | Oxidation of a prochiral sulfide (B99878) using a chiral catalyst and a terminal oxidant. | High enantioselectivity, catalytic nature reduces waste. |

| Stereoselective Functionalization of Sulfenate Anions | Generation of a sulfenate anion followed by reaction with an electrophile in the presence of a chiral catalyst. | Mild reaction conditions, potential for diverse functionalization. |

| Biocatalysis | Use of enzymes (e.g., monooxygenases) to catalyze the enantioselective oxidation of sulfides. | High enantioselectivity, environmentally friendly conditions. |

Development of Novel Catalytic Applications for this compound and its Derivatives

The inherent chirality and the presence of both a sulfinyl and a hydroxyl group make this compound and its derivatives attractive candidates for applications in asymmetric catalysis. The sulfinyl group can act as a chiral ligand, coordinating to a metal center and creating a chiral environment that can induce stereoselectivity in a variety of transformations.

Future research should focus on exploring the potential of these compounds as ligands in a range of metal-catalyzed reactions. For instance, they could be employed in asymmetric additions of organometallic reagents to aldehydes and ketones, where the chiral ligand would control the facial selectivity of the nucleophilic attack. Similarly, their application in asymmetric hydrogenations, cyclopropanations, and carbon-heteroatom bond-forming reactions warrants investigation.

The development of derivatives of this compound could further enhance their catalytic activity and selectivity. Modification of the aryl groups or the backbone of the molecule can fine-tune the steric and electronic properties of the ligand, allowing for optimization for specific catalytic applications. The synthesis of bidentate or polydentate ligands incorporating the chiral sulfinyl alcohol motif could lead to more robust and highly selective catalysts.

The table below outlines potential catalytic applications for this class of compounds:

| Catalytic Application | Reaction Type | Role of the Sulfinyl Alcohol Derivative |

| Asymmetric Addition | Addition of nucleophiles to carbonyls | Chiral ligand to control stereochemistry. |

| Asymmetric Hydrogenation | Reduction of prochiral alkenes or ketones | Chiral ligand to induce enantioselectivity. |

| Asymmetric Cyclopropanation | Reaction of alkenes with carbenes | Chiral ligand to control diastereoselectivity and enantioselectivity. |

| Asymmetric C-H Functionalization | Activation and functionalization of C-H bonds | Chiral ligand to direct the reaction to a specific enantiotopic C-H bond. |

Advanced Computational Modeling and Prediction of Reactivity and Selectivity

Advanced computational modeling has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and enabling the prediction of reactivity and selectivity. For chiral sulfoxides like this compound, computational methods can play a crucial role in understanding their behavior and guiding the design of new synthetic methods and catalysts.

Density Functional Theory (DFT) calculations can be employed to investigate the transition states of reactions involving these compounds, providing a theoretical basis for the observed stereochemical outcomes. nih.gov By modeling the interactions between a chiral sulfinyl ligand and a metal center, researchers can predict which diastereomeric transition state is lower in energy, thus predicting the major enantiomer formed in a catalytic reaction. This predictive power can significantly accelerate the discovery and optimization of new asymmetric transformations.

Furthermore, computational screening of virtual libraries of this compound derivatives can identify promising candidates for specific catalytic applications before they are synthesized in the laboratory. This in silico approach can save considerable time and resources by focusing experimental efforts on the most promising leads. Machine learning algorithms, trained on existing experimental and computational data, could also be developed to predict the enantioselectivity of reactions catalyzed by new sulfinyl-based ligands. nih.govbohrium.com

The integration of computational modeling in the study of sulfoxide (B87167) chemistry will undoubtedly lead to a more rational and efficient development of this field.

Integration into Tandem or Multicomponent Reaction Sequences

Tandem or multicomponent reactions, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. The unique reactivity of β-hydroxy sulfoxides makes them ideal candidates for integration into such complex reaction sequences.

Future research could focus on designing tandem reactions where this compound or a derivative acts as a key intermediate or a chiral catalyst that triggers a cascade of reactions. For example, a reaction could be envisioned where the sulfoxide first directs a stereoselective addition, and then the resulting product undergoes a subsequent intramolecular cyclization or rearrangement, all in one pot.

Multicomponent reactions involving chiral sulfinyl compounds also represent a promising area of exploration. The development of new multicomponent reactions that utilize a derivative of this compound as a chiral component could provide rapid access to complex and stereochemically rich molecules from simple starting materials. For instance, a four-component reaction could be designed to assemble a complex heterocyclic scaffold with multiple stereocenters controlled by the chiral sulfinyl auxiliary. researchgate.net

The successful integration of chiral sulfinyl alcohols into tandem and multicomponent reactions will not only streamline the synthesis of complex molecules but also open up new avenues for the discovery of novel chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.